Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
CAS No.: 1049023-29-1
VCID: VC7253135
Molecular Formula: C15H20BrN3O3
Molecular Weight: 370.247
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a piperazine ring, and a brominated pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and reactivity. The presence of the bromine atom imparts unique reactivity, particularly in substitution reactions, which may enhance its biological activity compared to analogs with different substituents. Synthesis MethodsThe synthesis of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions:
In industrial settings, optimized reaction conditions, including the use of catalysts and temperature control, are employed to ensure high yield and purity. Purification techniques such as recrystallization or chromatography are used to isolate the desired product. Reactivity and Chemical TransformationsThis compound can undergo various chemical transformations:
Biological ActivityCompounds containing piperazine moieties often exhibit significant biological activities, including:
Comparison with Similar Compounds
|
---|---|
CAS No. | 1049023-29-1 |
Product Name | Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate |
Molecular Formula | C15H20BrN3O3 |
Molecular Weight | 370.247 |
IUPAC Name | tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 |
Standard InChIKey | XZNDJVFOKCLBOM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br |
Solubility | not available |
PubChem Compound | 59277232 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume